(2-Cyclopropyl-4-(trifluoromethyl)phenyl)boronic acid

Medicinal Chemistry Organic Synthesis Structure-Activity Relationship

Choose this specific arylboronic acid to preserve your medicinal chemistry SAR. Unlike generic 4-CF3 or 4-cyclopropyl analogues, its unique ortho-cyclopropyl/para-CF3 motif introduces critical steric bulk and a defined exit vector while tuning electron deficiency—essential for kinase inhibitor, GPCR modulator, and agrochemical programs. Incorporating this building block directly increases Fsp3, enhancing solubility and metabolic stability in lead series. Procure the authentic 2,4-disubstituted regioisomer for reliable Suzuki-Miyaura cross-coupling results in library synthesis and fragment-based design.

Molecular Formula C10H10BF3O2
Molecular Weight 229.99 g/mol
Cat. No. B12502813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Cyclopropyl-4-(trifluoromethyl)phenyl)boronic acid
Molecular FormulaC10H10BF3O2
Molecular Weight229.99 g/mol
Structural Identifiers
SMILESB(C1=C(C=C(C=C1)C(F)(F)F)C2CC2)(O)O
InChIInChI=1S/C10H10BF3O2/c12-10(13,14)7-3-4-9(11(15)16)8(5-7)6-1-2-6/h3-6,15-16H,1-2H2
InChIKeyMEIHLADWARCQGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Introduction to (2-Cyclopropyl-4-(trifluoromethyl)phenyl)boronic acid (CAS 2225169-35-5): A Dual-Modality Arylboronic Acid Building Block


(2-Cyclopropyl-4-(trifluoromethyl)phenyl)boronic acid is an organoboron compound (C10H10BF3O2, MW 229.99) characterized by a phenyl ring with ortho-cyclopropyl and para-trifluoromethyl substituents . It belongs to the arylboronic acid class and is primarily employed in palladium-catalyzed Suzuki-Miyaura cross-couplings to construct complex biaryl architectures . Its defining feature is the combination of the sterically demanding, conformationally rigid cyclopropyl group and the strongly electron-withdrawing trifluoromethyl group on the same arene, a juxtaposition that modulates both steric and electronic properties in a manner distinct from mono-substituted or differently substituted analogs .

Why Generic Substitution Fails: Unique Steric and Electronic Demands of the ortho-Cyclopropyl, para-Trifluoromethyl Motif


Generic substitution with more common arylboronic acids like 4-(trifluoromethyl)phenylboronic acid or 4-cyclopropylphenylboronic acid is not a viable scientific or procurement strategy for applications requiring the specific 2-cyclopropyl-4-(trifluoromethyl)phenyl pharmacophore or fragment. The presence of the ortho-cyclopropyl group introduces significant steric hindrance and alters the conformational landscape of the biaryl bond formed after coupling, a feature that is completely absent in unsubstituted or para-substituted analogs . Conversely, the para-CF3 group imparts a strong electron-withdrawing effect (-I) that is not replicated by the cyclopropyl group alone, thereby influencing the electronic properties of the resulting molecule and its potential biological interactions . This specific substitution pattern is often a key design element in medicinal chemistry for optimizing target binding and metabolic stability, meaning that exchanging this building block for a simpler analog would compromise the intended molecular design and the resulting structure-activity relationships (SAR) .

Quantitative Evidence Guide: Differentiation of (2-Cyclopropyl-4-(trifluoromethyl)phenyl)boronic acid from Key Analogs


Distinct Ortho-Substitution Pattern: Steric and Conformational Impact vs. Unsubstituted and 6-Substituted Analogs

The target compound possesses a cyclopropyl group at the ortho (2-) position and a trifluoromethyl group at the para (4-) position. This contrasts with comparators such as unsubstituted 4-(trifluoromethyl)phenylboronic acid (no steric bulk), 2-cyclopropyl-6-(trifluoromethyl)phenylboronic acid (ortho,ortho'-substitution), and (4-(1-(trifluoromethyl)cyclopropyl)phenyl)boronic acid (different connectivity). The ortho-substitution pattern of the target compound introduces unique steric demand adjacent to the reactive boronic acid site, which influences the rate of transmetalation in Suzuki couplings and the conformation of the resulting biaryl bond . In drug discovery, this can translate to enhanced selectivity for protein targets due to defined exit vectors.

Medicinal Chemistry Organic Synthesis Structure-Activity Relationship

Electronic Modulation: The Combined Influence of Electron-Withdrawing CF3 and Electron-Donating Cyclopropyl Groups

The para-trifluoromethyl group is a strong -I (inductive) electron-withdrawing group, which lowers the electron density of the aromatic ring. The cyclopropyl group, while primarily known for its steric properties, can also act as a weak electron donor through hyperconjugation or inductive effects depending on its position. The combination of these two groups on the same ring creates a unique electronic environment that is not found in mono-substituted analogs like 4-(trifluoromethyl)phenylboronic acid or 4-cyclopropylphenylboronic acid . This electronic fine-tuning can affect the reactivity in cross-coupling reactions and, more importantly, the binding affinity and pharmacokinetic properties of the final drug candidates.

Physical Organic Chemistry Electronic Effects Drug Design

Optimized sp3 Fraction (Fsp3) for Enhanced Drug-Like Properties vs. Flat Aromatic Analogs

Incorporation of the cyclopropyl ring increases the fraction of sp3-hybridized carbons (Fsp3) in a molecule, a key parameter associated with improved drug-likeness, including enhanced solubility and reduced promiscuity [1]. In contrast, analogs like 4-(trifluoromethyl)phenylboronic acid have an Fsp3 of 0. In a study evaluating a library of compounds synthesized from cyclopropyl boronic derivatives, the resulting products exhibited an average Fsp3 of 0.52, a value considered favorable for lead-oriented synthesis [1]. This suggests that employing (2-Cyclopropyl-4-(trifluoromethyl)phenyl)boronic acid as a building block inherently increases the three-dimensional character of the product, potentially improving its chances of success in drug development compared to flat, aromatic-only building blocks.

Medicinal Chemistry Drug Discovery Lead Optimization

Potential for Enhanced Metabolic Stability Compared to tert-Butyl-Containing Analogs

A recognized challenge in drug design is the metabolic instability of tert-butyl groups, which are often used to introduce steric bulk. Studies on related fragments have shown that replacing a tert-butyl group with a trifluoromethyl-substituted cyclopropyl motif can lead to a significant improvement in metabolic stability both in vitro and in vivo [1]. While direct data for the specific compound is not available, it contains the identical 2-(trifluoromethyl)cyclopropyl fragment that was noted in the literature to combine the beneficial features of both cyclopropyl and trifluoromethyl groups [1]. This positions it as a superior choice over a tert-butyl-containing analog when metabolic stability is a primary optimization goal.

Drug Metabolism Pharmacokinetics Medicinal Chemistry

Best-Fit Application Scenarios for (2-Cyclopropyl-4-(trifluoromethyl)phenyl)boronic acid


Medicinal Chemistry: Synthesis of Spatially and Electronically Defined Biaryl Pharmacophores

This building block is ideal for the synthesis of biaryl-containing drug candidates where the specific spatial orientation of the cyclopropyl group and the electronic effects of the CF3 group are critical for target engagement. The ortho-cyclopropyl group provides a defined exit vector and steric bulk, while the para-CF3 modulates electron density and lipophilicity [1]. This combination is often used in the design of kinase inhibitors, GPCR modulators, and other targeted therapies where subtle changes in structure profoundly impact potency and selectivity .

Lead Optimization: Increasing Fsp3 and Metabolic Stability in Advanced Leads

For programs aiming to improve the drug-like properties of a lead series, this boronic acid is a valuable tool. As supported by cross-study data, incorporating the cyclopropyl motif increases the Fsp3 value of a molecule, which is correlated with improved solubility and reduced off-target promiscuity [1]. Furthermore, class-level evidence suggests that the 2-(trifluoromethyl)cyclopropyl fragment can enhance metabolic stability compared to other lipophilic groups like tert-butyl . Therefore, this compound is a strategic choice for medicinal chemists seeking to optimize the physicochemical and pharmacokinetic profiles of their candidates.

Diversity-Oriented Synthesis: Building sp3-Enriched Compound Libraries

In library synthesis for high-throughput screening, moving beyond flat aromatic structures is essential for accessing novel chemical space. This boronic acid serves as a key monomer for generating compounds with a higher degree of three-dimensionality. As demonstrated in a parallel synthesis study, cyclopropyl boronic derivatives can be successfully coupled with a wide range of (het)aryl halides to produce diverse, sp3-enriched libraries with an average Fsp3 of 0.52 [1]. This makes it a highly valuable reagent for constructing screening decks with improved lead-likeness.

Agrochemical Discovery: Development of Novel Crop Protection Agents

The unique combination of substituents on this boronic acid is also relevant in agrochemical research. Both cyclopropyl and trifluoromethyl groups are common motifs in modern fungicides, herbicides, and insecticides due to their ability to enhance potency, selectivity, and environmental stability. This compound can be used as a versatile intermediate to synthesize novel chemical entities for screening against agricultural pests, where the specific steric and electronic properties of the 2-cyclopropyl-4-(trifluoromethyl)phenyl group may confer a competitive advantage [1].

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